N-Benzoyl-N'-phenylurea (CAS 1821-33-6) is the fundamental, unsubstituted parent structure of the benzoylphenylurea (BPU) class of compounds. Characterized by a urea core flanked by benzoyl and phenyl moieties, it is primarily procured as a high-purity synthetic intermediate for the development of novel agrochemicals and pharmaceuticals, or as a structural baseline standard in chitin synthesis inhibition assays. Unlike fully commercialized, highly halogenated BPUs such as diflubenzuron, this unsubstituted core provides a chemically accessible, pre-organized scaffold. Its robust thermal stability (melting point 210–213 °C) and predictable reactivity make it a preferred starting material for generating diverse combinatorial libraries of substituted benzoylureas without the need to construct the central urea linkage from basic, highly reactive precursors [1].
Procuring generic ureas or fully substituted commercial insecticides as substitutes for N-Benzoyl-N'-phenylurea introduces critical workflow failures. In synthetic applications, attempting to build the BPU scaffold from simple phenylurea or urea requires handling highly reactive, moisture-sensitive isocyanates (such as benzoyl isocyanate), leading to increased safety risks, lower overall yields, and complex purification steps. Conversely, in analytical and structure-activity relationship (SAR) assays, using a commercialized BPU like diflubenzuron as a control fails because its heavy halogenation masks the baseline activity of the core pharmacophore. N-Benzoyl-N'-phenylurea is strictly required to provide the "zero-substitution" baseline, isolating the exact quantitative contribution of novel functional groups added during R&D [1].
The thermal processing window of a synthetic precursor dictates its utility in high-temperature reactions. N-Benzoyl-N'-phenylurea exhibits a melting point of 210–213 °C, driven by the formation of robust centrosymmetric dimers via intermolecular N-H···O=C hydrogen bonds (graph-set R22(8)). In contrast, simpler precursors like phenylurea melt significantly lower (~147–150 °C). This substantial ~60 °C increase in thermal stability ensures that N-Benzoyl-N'-phenylurea remains intact and resists premature degradation during harsh derivatization conditions or melt-processing [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 210–213 °C |
| Comparator Or Baseline | Simple Phenylurea (~147–150 °C) |
| Quantified Difference | ~60 °C higher thermal stability |
| Conditions | Standard atmospheric pressure, solid-state analysis |
A higher melting point allows for more aggressive thermal conditions during downstream synthesis and formulation without the risk of precursor decomposition.
When selecting a scaffold for combinatorial chemistry, structural predictability is paramount. Crystallographic studies confirm that N-Benzoyl-N'-phenylurea adopts a near-planar conformation locked by a strong intramolecular N-H···O=C hydrogen bond, forming a pseudo-aromatic six-membered ring (graph-set R(6)). Unsubstituted or simple aliphatic ureas lack this stabilization, resulting in high conformational flexibility. The pre-organized rigidity of the N-Benzoyl-N'-phenylurea core restricts unwanted rotational isomers, ensuring highly predictable regioselectivity during subsequent N-alkylation or complexation reactions [1].
| Evidence Dimension | Scaffold Rigidity (Intramolecular Bonding) |
| Target Compound Data | Forms a stable R(6) pseudo-aromatic ring via strong N-H···O=C bonds |
| Comparator Or Baseline | Unsubstituted aliphatic ureas (highly flexible, no pseudo-aromatic stabilization) |
| Quantified Difference | Near-planar locked conformation vs. free rotation |
| Conditions | X-ray crystallographic analysis at 150 K |
Procuring a conformationally locked precursor reduces side-product formation and simplifies the purification of complex BPU derivatives, directly improving synthetic yields.
In the development of novel insect growth regulators, accurate quantification of substituent effects is critical. While commercialized analogs like diflubenzuron exhibit extreme potency in blocking the terminal polymerization step of chitin formation, N-Benzoyl-N'-phenylurea serves as the indispensable unsubstituted baseline. By comparing the high activity of halogenated derivatives against the minimal baseline activity of this parent compound, researchers can mathematically isolate and quantify the exact efficacy contribution of specific functional group additions (such as 2,6-difluoro substitution)[1].
| Evidence Dimension | Chitin Synthesis Inhibition Activity |
| Target Compound Data | Baseline (minimal) activity representing the unsubstituted core |
| Comparator Or Baseline | Diflubenzuron (highly potent inhibitor) |
| Quantified Difference | Provides the zero-substitution reference point for SAR quantification |
| Conditions | In vitro chitin-synthesizing systems (e.g., isolated abdomens of Oncopeltus fasciatus) |
For agrochemical R&D, procuring the exact unsubstituted parent is mandatory to establish a valid negative/baseline control, ensuring that SAR data for new proprietary compounds is scientifically sound and patent-defensible.
As a pre-organized, thermally stable scaffold, it is the ideal starting material for synthesizing novel libraries of benzoylphenylurea derivatives, bypassing the need to handle highly reactive isocyanate precursors [1].
It is strictly required as the 'zero-substitution' reference standard in in vitro chitin synthesis inhibition assays, allowing researchers to accurately quantify the potency enhancements of new halogenated or alkylated analogs [2].
Due to its strong intramolecular hydrogen bonding and predictable near-planar conformation, it serves as a reliable bidentate ligand precursor for forming transition metal complexes in advanced materials research [1].